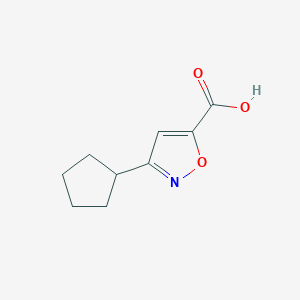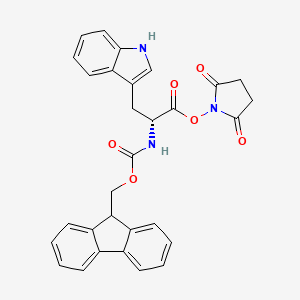
3-Cyclopentyl-1,2-Oxazol-5-carbonsäure
Übersicht
Beschreibung
“3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a type of oxazole, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid”, can be achieved through various methods. One such method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents . Another method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing naturally abundant and inexpensive carboxylic acids as starting materials .Molecular Structure Analysis
The molecular structure of “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” consists of a five-membered aromatic ring (oxazole) with an attached cyclopentyl group and a carboxylic acid group . The InChI code for this compound is 1S/C9H11NO3/c11-9(12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) .Chemical Reactions Analysis
Oxazoles, including “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . They can also participate in [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
“3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” is a powder at room temperature . Its molecular weight is 181.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese neuer chemischer Einheiten
3-Cyclopentyl-1,2-Oxazol-5-carbonsäure: ist ein wertvolles Zwischenprodukt in der medizinischen Chemie zur Synthese neuer chemischer Einheiten. Sein Oxazolring ist ein häufiges Motiv in vielen biologisch aktiven Verbindungen, und Modifikationen dieser Grundstruktur können zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen führen .
Biologische Aktivität: Antimikrobielle und Antikrebsmittel
Die Oxazolderivate wurden auf ihre biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten. Das Substitutionsschema am Oxazolring spielt eine entscheidende Rolle bei der Bestimmung dieser Aktivitäten, was This compound zu einem wichtigen Ausgangspunkt für die Synthese dieser Derivate macht .
Chemische Synthese: Decarboxylierende Kreuzkupplungsreaktionen
In der chemischen Synthese kann This compound in decarboxylierenden Kreuzkupplungsreaktionen mit Arylhalogeniden verwendet werden. Diese Anwendung ist bedeutsam für den Aufbau komplexer Moleküle, die vielfältige industrielle und pharmazeutische Anwendungen haben können .
Materialwissenschaft: Entwicklung heterocyclischer Verbindungen
Der heterocyclische Charakter der Verbindung macht sie zu einem interessanten Kandidaten für die Entwicklung von Materialien mit spezifischen Eigenschaften. Die Forschung in der Materialwissenschaft kann die Verwendung von This compound bei der Herstellung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften untersuchen .
Analytische Chemie: Chromatographie und Spektroskopie
In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien in chromatographischen und spektroskopischen Methoden verwendet werden. Diese Anwendungen sind entscheidend für die qualitative und quantitative Analyse komplexer Gemische .
Pharmakologie: Arzneimittelstoffwechselstudien
Der Metabolismus von Oxazol-haltigen Arzneimitteln kann mit This compound als Modellverbindung untersucht werden. Das Verständnis seiner Stoffwechselwege kann Einblicke in die Pharmakokinetik und Pharmakodynamik verwandter Arzneimittel liefern .
Umweltwissenschaften: Abbau- und Toxizitätsanalyse
Umweltwissenschaftler können das Abbauverhalten und das Toxizitätsprofil von This compound in verschiedenen Ökosystemen untersuchen. Diese Forschung ist unerlässlich, um die Umweltauswirkungen von Oxazolderivaten zu beurteilen .
Biochemie: Enzymhemmungsstudien
Der Oxazolring von This compound kann als Inhibitor für bestimmte Enzyme wirken. Biochemiker können seine inhibitorischen Wirkungen auf Enzyme untersuchen, die für Krankheitspfade relevant sind, was möglicherweise zu neuen Behandlungen führt .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more sustainable and efficient synthesis methods could also be a focus .
Wirkmechanismus
Oxazoles
, which include 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
The mechanism of action of oxazole compounds often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the structure of the oxazole compound and its functional groups .
Biochemical pathways
affected by oxazole compounds can also be diverse, ranging from signal transduction pathways to metabolic pathways, depending on the specific targets of the compound .
The pharmacokinetics of oxazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of oxazole compounds can include therapeutic effects in treating diseases, or potentially toxic effects, depending on the compound’s targets, the dose administered, and individual patient factors .
The action environment , including factors such as pH, temperature, and the presence of other substances, can influence the stability, solubility, and bioavailability of oxazole compounds, thereby affecting their efficacy .
Biochemische Analyse
Biochemical Properties
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of enzymes, thereby inhibiting or activating their function. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
The effects of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in understanding molecular mechanisms in biochemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time .
Dosage Effects in Animal Models
The effects of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites. This interaction can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid within cells and tissues are essential for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
3-cyclopentyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRKOGFPADROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/structure/B1456073.png)

![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)
![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)


![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)

![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)